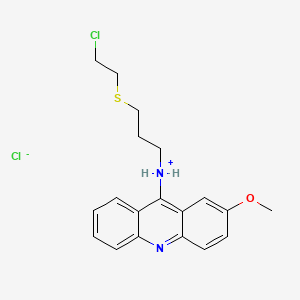
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an acridine core substituted with a 2-methoxy group and a 3-((2-chloroethyl)thio)propylamino side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Introduction of the 2-Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the 3-((2-Chloroethyl)thio)propylamino Side Chain: This step involves the nucleophilic substitution of a 2-chloroethylthio group onto a propylamino-substituted acridine intermediate. The reaction is typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the chloroethylthio group to an ethylthio group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles like thiols or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine in an aprotic solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylthio derivatives.
Substitution: Thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core, which can intercalate with DNA.
Medicine: Explored for its anticancer properties, as the chloroethylthio group can form cross-links with DNA, inhibiting cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride involves its interaction with biological macromolecules:
Molecular Targets: The compound primarily targets DNA, where it intercalates between base pairs, disrupting the DNA structure.
Pathways Involved: The intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminoacridine: Lacks the 2-methoxy and 3-((2-chloroethyl)thio)propyl groups, making it less effective in DNA intercalation.
Acriflavine: Contains a different side chain, resulting in distinct biological activities.
Proflavine: Similar acridine core but different substituents, leading to variations in its interaction with DNA.
Uniqueness
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride is unique due to its specific side chain, which enhances its ability to form cross-links with DNA, making it a potent anticancer agent. Its methoxy group also contributes to its solubility and stability, further distinguishing it from other acridine derivatives.
Eigenschaften
CAS-Nummer |
36167-70-1 |
|---|---|
Molekularformel |
C19H22Cl2N2OS |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
3-(2-chloroethylsulfanyl)propyl-(2-methoxyacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-23-14-7-8-18-16(13-14)19(21-10-4-11-24-12-9-20)15-5-2-3-6-17(15)22-18;/h2-3,5-8,13H,4,9-12H2,1H3,(H,21,22);1H |
InChI-Schlüssel |
ZXLZSDOPCFVPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)[NH2+]CCCSCCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



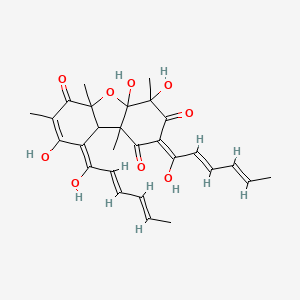
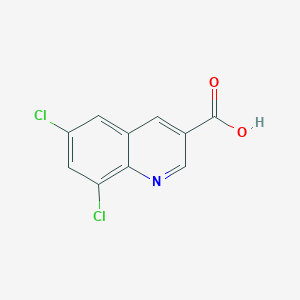
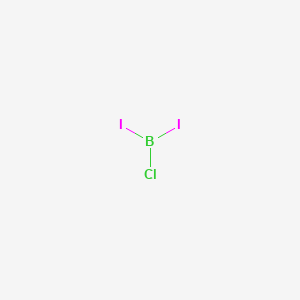
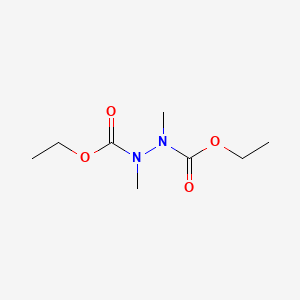
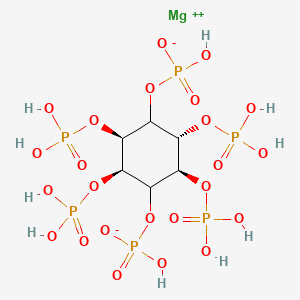


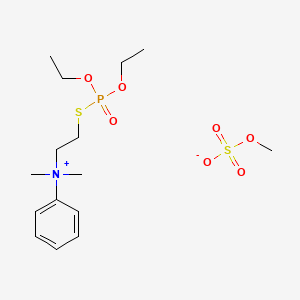


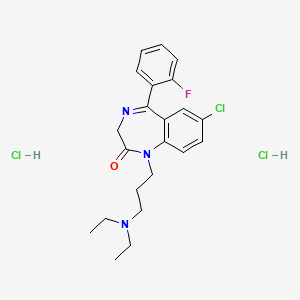
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
